molecular formula C21H23FN4O3S3 B2435769 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone CAS No. 899959-06-9

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2435769
CAS No.: 899959-06-9
M. Wt: 494.62
InChI Key: XTSFBHNQCJFJAU-UHFFFAOYSA-N
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Description

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C21H23FN4O3S3 and its molecular weight is 494.62. The purity is usually 95%.
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Scientific Research Applications

1. Structural Characterization and Antiproliferative Activity

  • Study : Synthesis, structural exploration, and Hirshfeld surface analysis were conducted on a closely related compound. This study focused on antiproliferative activity and structural characterization using various techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The molecular structure was stabilized by inter and intra-molecular hydrogen bonds, enhancing the molecule's stability (Prasad et al., 2018).

2. Sodium Channel Blocker and Anticonvulsant Agents

  • Study : A series of novel compounds similar to the queried chemical were synthesized and evaluated as sodium channel blockers and anticonvulsant agents. This research demonstrated significant potential in medical applications, particularly in the context of anticonvulsant activities (Malik & Khan, 2014).

3. Atypical Antipsychotic Agents

  • Study : Research focused on conformationally restricted butyrophenones, which included compounds structurally similar to the queried chemical. These compounds were evaluated for their potential as atypical antipsychotic agents. The study explored their affinity for dopamine and serotonin receptors and their antipsychotic potential in vivo (Raviña et al., 1999; Raviña et al., 2000).

4. Antimicrobial and Antitubercular Activity

  • Study : The synthesis and antimicrobial activity of new pyridine derivatives were explored. This research highlights the potential of such compounds in combating various bacterial and fungal strains. Additionally, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new chemotypes with significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis (Anuse et al., 2019; Pancholia et al., 2016).

5. Anticancer Activity

  • Study : The synthesis of ester and amide derivatives of a related compound and their anticancer activity were investigated. This study highlights the potential utility of these compounds in inhibiting the growth of various human cancer cell lines, demonstrating their relevance in cancer research (Inceler et al., 2013).

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3S3/c22-16-3-4-17-18(14-16)31-21(23-17)25-11-9-24(10-12-25)20(27)15-5-7-26(8-6-15)32(28,29)19-2-1-13-30-19/h1-4,13-15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSFBHNQCJFJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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